Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted and Amino Analogs
The target compound exhibits a higher computed lipophilicity (XLogP3 = 1.1) [1] compared to the unsubstituted 5-methylpyridine-3-carbaldehyde (XLogP3 = 0.7) and the 2-amino analog (XLogP3 = 0.9) [2]. This increase in lipophilicity, driven by the electron-donating dimethylamino group, enhances membrane permeability, which is a crucial parameter in cell-based assays and for achieving favorable pharmacokinetic properties in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 5-methylpyridine-3-carbaldehyde: 0.7; 2-Amino-5-methylnicotinaldehyde: 0.9 |
| Quantified Difference | +0.4 vs. 5-methyl analog; +0.2 vs. 2-amino analog |
| Conditions | XLogP3-AA calculation (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity directly correlates with improved passive diffusion across cell membranes, making this compound a more suitable starting point for developing brain-penetrant or orally bioavailable small molecules.
- [1] PubChem. 6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde. XLogP3-AA. View Source
- [2] PubChem. 2-Amino-5-methylnicotinaldehyde. XLogP3-AA. View Source
